molecular formula C7H12N2O2S2 B8709489 N-(1,3-thiazol-2-yl)butane-1-sulfonamide

N-(1,3-thiazol-2-yl)butane-1-sulfonamide

Cat. No.: B8709489
M. Wt: 220.3 g/mol
InChI Key: NTBLWYWAFUIPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Thiazol-2-yl)butane-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole ring linked via a butane sulfonamide group. The thiazole moiety is a five-membered heterocycle containing nitrogen and sulfur, which is known to enhance bioactivity in pharmaceuticals. The sulfonamide group (-SO₂NH-) contributes to hydrogen bonding and molecular interactions, often improving solubility and target binding.

Properties

Molecular Formula

C7H12N2O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)butane-1-sulfonamide

InChI

InChI=1S/C7H12N2O2S2/c1-2-3-6-13(10,11)9-7-8-4-5-12-7/h4-5H,2-3,6H2,1H3,(H,8,9)

InChI Key

NTBLWYWAFUIPDD-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=NC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to N-(1,3-thiazol-2-yl)butane-1-sulfonamide. Key differences in structure, physicochemical properties, and bioactivity are highlighted:

Structural Analogues

Compound Molecular Formula Molecular Weight logP Hydrogen Bond Donors/Acceptors Key Features
This compound (Target) C₇H₁₁N₃O₂S₂ ~241.3 (calculated) ~2.5 (estimated) 1 donor, 5 acceptors Simplest structure in this group; moderate lipophilicity.
N-(1,3-Benzothiazol-2-yl)butane-1-sulfonamide C₁₁H₁₄N₂O₂S₂ 270.37 3.48 1 donor, 5 acceptors Benzothiazole substitution increases aromaticity and logP, potentially enhancing membrane permeability.
5-Chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide (AZ7) C₁₀H₁₀ClN₅O₃S₂ 363.81 ~1.8 (estimated) 1 donor, 8 acceptors Pyrimidine core adds complexity; unknown mode of action in E. coli.
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide C₁₄H₁₃N₃OS₃ 343.46 ~3.0 (estimated) 2 donors, 6 acceptors Sulfanyl linker and benzothiazole enhance bulk; uncharacterized bioactivity.

Physicochemical and Functional Differences

  • Lipophilicity (logP): The benzothiazole analog exhibits higher logP (3.48) compared to the thiazole-based target (~2.5), suggesting improved membrane penetration but reduced aqueous solubility.
  • Hydrogen Bonding: AZ7’s pyrimidine ring increases hydrogen bond acceptors (8 vs. 5 in the target), enhancing target-binding versatility . The sulfanyl-linked compound has two donors, enabling stronger intermolecular interactions.
  • Biological Activity: Antimicrobial Potential: Thiazol-2-yl derivatives (e.g., AZ7) are tested against E. coli, though AZ7’s mechanism remains unknown . N-Substituted thiazol-2-yl furamides show broad activity against Mycobacterium tuberculosis and malaria parasites . Anticancer Activity: Benzothiazole derivatives (e.g., ) and thiazol-2-yl furamides demonstrate anticancer properties, likely due to aromatic stacking and enzyme inhibition .

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